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molecular formula C11H8Cl2N2O B8290858 (3,6-Dichloropyridin-2-yl) (pyridine-4-yl)methanol

(3,6-Dichloropyridin-2-yl) (pyridine-4-yl)methanol

Cat. No. B8290858
M. Wt: 255.10 g/mol
InChI Key: KQNYTXLCRANEGS-UHFFFAOYSA-N
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Patent
US07399775B2

Procedure details

Triethylamine (208 μl, 1.89 mmol) and thionyl chloride (138 μl, 1.89 mmol) were added to a solution of (3,6-dichloropyridin-2-yl) (pyridin-4-yl)methanol (161 mg, 0.631 mmol) in methylene chloride (10 ml). After stirring at room temperature for 4 hours, the reaction mixture was concentrated under reduced pressure. Ethyl acetate was added to the residue thus obtained. The resulting mixture was washed successively with a saturated aqueous solution of sodium bicarbonate and brine, and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue thus obtained was dissolved in acetonitrile (10 ml), followed by the addition of 4-chlorobenzenethiol (137 mg, 0.947 mmol) and potassium carbonate (131 mg, 0.947 mmol). Under nitrogen atmosphere, the reaction mixture was stirred at room temperature for 2 days and then at 60° C. for 4 days. The reaction mixture was cooled to room temperature and then, concentrated under reduced pressure. Ethyl acetate was added to the residue thus obtained. The mixture was washed successively with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to flash chromatography. A fraction obtained from the eluate with 40% ethyl acetate/hexane was concentrated under reduced pressure. The residue thus obtained was dissolved in methanol (10 ml) and to the resulting solution, were added a 30% aqueous hydrogen peroxide solution and hexaammonium heptamolybdate tetrahydrate (73 mg). The reaction mixture was stirred at room temperature for 5 hours. Methanol was distilled off under reduced pressure. A saturated aqueous solution of sodium bicarbonate was added to the concentrated solution thus obtained, followed by extraction with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to flash chromatography. A fraction obtained from the eluate with methanol:methylene chloride (=1:80) was concentrated under reduced pressure, whereby the title compound (49 mg, 0.118 mmol, 19%) was obtained as a white solid.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
208 μL
Type
reactant
Reaction Step Five
Quantity
138 μL
Type
reactant
Reaction Step Five
Quantity
161 mg
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
137 mg
Type
reactant
Reaction Step Six
Quantity
131 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
hexaammonium heptamolybdate tetrahydrate
Quantity
73 mg
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Yield
19%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[S:8](Cl)(Cl)=[O:9].[Cl:12][C:13]1[C:14]([CH:20]([C:22]2[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=2)O)=[N:15][C:16]([Cl:19])=[CH:17][CH:18]=1.[Cl:28][C:29]1[CH:34]=[CH:33][C:32](S)=[CH:31][CH:30]=1.C(=O)([O-])[O-:37].[K+].[K+].OO>C(Cl)Cl.C(#N)C.CO.C(OCC)(=O)C.CCCCCC>[Cl:12][C:13]1[C:14]([CH:20]([S:8]([C:32]2[CH:33]=[CH:34][C:29]([Cl:28])=[CH:30][CH:31]=2)(=[O:9])=[O:37])[C:22]2[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=2)=[N:15][C:16]([Cl:19])=[CH:17][CH:18]=1 |f:4.5.6,11.12|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC
Step Five
Name
Quantity
208 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
138 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
161 mg
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)C(O)C1=CC=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
137 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
131 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
hexaammonium heptamolybdate tetrahydrate
Quantity
73 mg
Type
reactant
Smiles
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
CUSTOM
Type
CUSTOM
Details
thus obtained
WASH
Type
WASH
Details
The resulting mixture was washed successively with a saturated aqueous solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
STIRRING
Type
STIRRING
Details
Under nitrogen atmosphere, the reaction mixture was stirred at room temperature for 2 days
Duration
2 d
WAIT
Type
WAIT
Details
at 60° C. for 4 days
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
CUSTOM
Type
CUSTOM
Details
thus obtained
WASH
Type
WASH
Details
The mixture was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
A saturated aqueous solution of sodium bicarbonate was added to the concentrated solution
CUSTOM
Type
CUSTOM
Details
thus obtained
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)Cl)C(C1=CC=NC=C1)S(=O)(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.118 mmol
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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